2-Allylaniline 2-Allylaniline
Brand Name: Vulcanchem
CAS No.: 32704-22-6
VCID: VC7967624
InChI: InChI=1S/C9H11N/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7H,1,5,10H2
SMILES: C=CCC1=CC=CC=C1N
Molecular Formula: C9H11N
Molecular Weight: 133.19 g/mol

2-Allylaniline

CAS No.: 32704-22-6

Cat. No.: VC7967624

Molecular Formula: C9H11N

Molecular Weight: 133.19 g/mol

* For research use only. Not for human or veterinary use.

2-Allylaniline - 32704-22-6

Specification

CAS No. 32704-22-6
Molecular Formula C9H11N
Molecular Weight 133.19 g/mol
IUPAC Name 2-prop-2-enylaniline
Standard InChI InChI=1S/C9H11N/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7H,1,5,10H2
Standard InChI Key LVFFFZMLLZHVNL-UHFFFAOYSA-N
SMILES C=CCC1=CC=CC=C1N
Canonical SMILES C=CCC1=CC=CC=C1N

Introduction

Synthesis and Catalytic Innovations

Scandium-Catalyzed Benzylic C(sp³)–H Alkenylation

A breakthrough in 2-allylaniline synthesis was achieved through the ortho-selective benzylic C(sp³)–H alkenylation of 2-methyl tertiary anilines with internal alkynes . This method employs a half-sandwich scandium catalyst (e.g., [Sc(η⁵-C₅Me₄SiMe₃)(CH₂SiMe₃)₂(THF)]) under mild conditions (60–80°C, 12–24 hours), achieving atom-efficiency and high stereoselectivity (up to 99% Z-isomer preference). Key advantages include:

  • Broad substrate scope: Functional groups such as halides, ethers, and esters are tolerated.

  • Mechanistic insight: The reaction proceeds via a Sc-mediated C–H activation pathway, forming a six-membered metallacycle intermediate.

Table 1: Representative Yields in Scandium-Catalyzed Synthesis

SubstrateAlkyneYield (%)Z:E Ratio
2-Methyl-N,N-dimethylanilineDiphenylacetylene9299:1
2-Methyl-N-ethylaniline1-Phenyl-1-propyne8598:2

Alternative Synthetic Routes

While the scandium-catalyzed method dominates recent literature, classical approaches include:

  • Nucleophilic substitution: Reaction of 2-fluoroaniline with allyl bromide under basic conditions.

  • Reductive amination: Condensation of allyl aldehydes with aniline derivatives followed by reduction.

Reactivity and Functionalization Pathways

2-Allylaniline undergoes characteristic reactions of both aromatic amines and allylic systems:

Electrophilic Aromatic Substitution

The electron-rich aniline ring facilitates substitutions at the para position relative to the amino group. For example, nitration with HNO₃/H₂SO₄ yields 2-allyl-4-nitroaniline, a precursor for dye synthesis.

Allylic Oxidation and Cyclization

Treatment with oxidizing agents like manganese dioxide converts the allyl group to an α,β-unsaturated carbonyl, enabling intramolecular cyclizations to form indole derivatives. A notable application is the copper-catalyzed synthesis of chiral indolines with >90% enantiomeric excess .

Industrial and Research Applications

Pharmaceutical Intermediates

2-Allylaniline derivatives serve as building blocks for retinoid receptor modulators. For instance, structural analogs have demonstrated antiproliferative activity against breast cancer cell lines (IC₅₀ = 2.1–8.7 μM) .

Polymer Chemistry

The allyl group participates in radical polymerization, forming cross-linked polyaniline networks with enhanced conductivity (σ = 10⁻²–10⁻³ S/cm). These materials find use in antistatic coatings and electrochemical sensors.

Exposure DurationAEGL-1 (ppm)AEGL-2 (ppm)AEGL-3 (ppm)
10 minutes3.31031
1 hour1.13.310

Key findings from allylamine studies:

  • Cardiotoxicity: Chronic exposure (≥40 ppm, 6 h/day) induces myocardial necrosis in rats .

  • Respiratory effects: Acute exposure to 14 ppm causes intolerable irritation in humans .

These data underscore the need for stringent handling protocols when working with 2-allylaniline, despite structural differences.

Comparison with Structural Analogs

Table 3: Properties of Selected Aniline Derivatives

CompoundSubstituentMelting Point (°C)Key Application
2-Allylaniline–NH₂, –CH₂CH₂CH₂Not reportedPharmaceutical synthesis
2-Methylaniline–NH₂, –CH₃−29Dye manufacturing
N-Allylaniline–NHCH₂CH₂CH₂−15Polymer chemistry

Future Directions

  • Catalyst Development: Exploring earth-abundant catalysts (e.g., iron, cobalt) to improve sustainability.

  • Toxicokinetic Studies: Assessing 2-allylaniline’s metabolic pathways and organ-specific toxicity.

  • Material Science Applications: Designing conductive polymers with tunable bandgaps via substituent engineering.

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